Benzenesulfonyl fluoride, 4-ethyl-
Overview
Description
Benzenesulfonyl fluoride, 4-ethyl- is a chemical compound that has been extensively researched for its applications in scientific research. It is commonly referred to as BESF and is a white crystalline powder that is soluble in organic solvents. BESF is a versatile compound that has been used in various fields such as chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
BESF acts as an irreversible inhibitor of enzymes that contain a serine residue in their active site. It reacts with the hydroxyl group of the serine residue to form a covalent bond, which results in the inactivation of the enzyme. This mechanism of action has been extensively studied in enzymes such as chymotrypsin, trypsin, and thrombin.
Biochemical And Physiological Effects
BESF has been shown to have both biochemical and physiological effects. In biochemical studies, BESF has been used to study the mechanism of action of enzymes that contain a serine residue in their active site. In physiological studies, BESF has been used to investigate the role of serine proteases in various diseases such as cancer and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using BESF in lab experiments is its high specificity for enzymes that contain a serine residue in their active site. This allows for the selective inhibition of a specific enzyme, which can provide valuable insights into its function. However, one of the limitations of using BESF is its irreversible nature, which can make it difficult to study the kinetics of enzyme inhibition.
Future Directions
There are several future directions for the research of BESF. One direction is the development of new methods for the synthesis of BESF and its derivatives. Another direction is the investigation of the role of serine proteases in various diseases and the development of new inhibitors for these enzymes. Furthermore, the use of BESF as a fluorogenic reagent for the detection of enzymes can be explored further for its potential applications in drug discovery and diagnostics.
Conclusion
In conclusion, BESF is a versatile compound that has been extensively studied in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BESF has the potential to provide valuable insights into the function of enzymes that contain a serine residue in their active site and can be explored further for its potential applications in drug discovery and diagnostics.
Scientific Research Applications
BESF has been widely used in scientific research due to its versatile properties. It has been used as a reagent for the synthesis of various compounds such as sulfonamides, sulfonylureas, and sulfonate esters. BESF has also been used as a protecting group for the synthesis of peptides and amino acids. In addition, BESF has been used as a fluorogenic reagent for the detection of enzymes such as serine proteases.
properties
IUPAC Name |
4-ethylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVOVMXBLLWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060017 | |
Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl fluoride, 4-ethyl- | |
CAS RN |
455-20-9 | |
Record name | 4-Ethylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethylbenzenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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